molecular formula C14H12N6O3S2 B2605006 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034438-51-0

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2605006
CAS RN: 2034438-51-0
M. Wt: 376.41
InChI Key: GERPCKJYGSLMIH-UHFFFAOYSA-N
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Description

The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo[4,3-a]pyridine ring, and a thiophene ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of 1,2,4-oxadiazole derivatives were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Herbicidal Activity

Compounds with a structure similar to the queried chemical, particularly those incorporating triazolo and sulfonamide moieties, have demonstrated significant herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for controlling unwanted plant growth (Moran, 2003).

Antimicrobial and Antifungal Properties

Several derivatives containing 1,2,4-triazole and 1,3,4-oxadiazole rings have been synthesized and evaluated for their antimicrobial and antifungal efficacy. These compounds, through diverse synthetic pathways, have shown promising activities against a range of microbial and fungal pathogens, suggesting their potential in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Insecticidal Agents

A novel series of compounds bearing thiazole and sulfonamide groups have exhibited potent insecticidal activities against the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential for use in pest management strategies in agriculture (Soliman et al., 2020).

Anticancer Activities

Compounds incorporating 1,2,4-oxadiazole and tetrahydropyridine moieties have been synthesized and tested for their anticancer activities. Initial studies indicate that some derivatives exhibit moderate cytotoxicity against cancer cell lines, suggesting a potential for further exploration in cancer treatment (Redda & Gangapuram, 2007).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and as high energy molecules .

properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S2/c1-9-16-14(23-19-9)10-4-5-20-11(7-10)17-18-12(20)8-15-25(21,22)13-3-2-6-24-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERPCKJYGSLMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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